molecular formula C20H28O3 B1141063 5,6-Epoxy-13-cis Retinoic Acid CAS No. 81444-57-7

5,6-Epoxy-13-cis Retinoic Acid

Cat. No.: B1141063
CAS No.: 81444-57-7
M. Wt: 316.4 g/mol
InChI Key: KEEHJLBAOLGBJZ-NJZIYGCESA-N
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Description

5,6-epoxy-13-cis Retinoic Acid: is a metabolite of 13-cis retinoic acid, which is a derivative of vitamin A. This compound is characterized by the presence of an epoxide group on the cyclohexene portion of the molecule. It is known for its role in various biological processes and has been identified as a potential impurity in commercial preparations of 13-cis retinoic acid .

Mechanism of Action

Target of Action

5,6-Epoxy-13-cis Retinoic Acid is a metabolite of 13-cis retinoic acid . The primary targets of this compound are the RAR-β and RAR-α receptors . These receptors play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, to mediate its effects . It is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals .

Biochemical Pathways

The compound affects the retinoic acid pathway , which is involved in cell growth and differentiation . It is formed as a result of the cooxidation of 13-cis retinoic acid by prostaglandin H synthase .

Pharmacokinetics

It is known that the compound is a metabolite of 13-cis retinoic acid . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The compound’s action results in the regulation of cell growth, differentiation, and apoptosis . It has anti-inflammatory and anti-tumor action . It is also known to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to light and/or atmospheric oxygen can lead to the formation of this compound from 13-cis retinoic acid . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-epoxy-13-cis Retinoic Acid is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H synthase in the presence of hydroperoxides or peroxyl radicals . The reaction involves the formation of an epoxide group on the cyclohexene ring of the retinoic acid molecule.

Industrial Production Methods: The industrial production of this compound typically involves the controlled oxidation of 13-cis retinoic acid using specific oxidizing agents under regulated conditions to ensure the formation of the desired epoxide group. The process requires careful monitoring to avoid the formation of unwanted by-products and impurities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The primary reaction involved in the formation of 5,6-epoxy-13-cis Retinoic Acid is the oxidation of 13-cis retinoic acid.

    Reduction: This compound can undergo reduction reactions, leading to the opening of the epoxide ring and the formation of dihydro derivatives.

    Substitution: The epoxide group can participate in nucleophilic substitution reactions, where nucleophiles attack the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Major Products:

    Dihydro Derivatives: Formed through the reduction of the epoxide group.

    Substituted Products: Formed through nucleophilic substitution reactions involving the epoxide group.

Scientific Research Applications

Comparison with Similar Compounds

    13-cis Retinoic Acid: The parent compound from which 5,6-epoxy-13-cis Retinoic Acid is derived.

    All-trans Retinoic Acid: Another retinoic acid isomer with similar biological activities.

    9-cis Retinoic Acid: An isomer of retinoic acid with distinct receptor binding properties.

Uniqueness: this compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and biological activity compared to other retinoic acid isomers. This epoxide group allows the compound to participate in specific chemical reactions that are not possible with other retinoic acids .

Properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHJLBAOLGBJZ-NJZIYGCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269399
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81444-57-7
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81444-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Epoxy-13-cis-retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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